tert-butyl N-(1-hydroxybut-3-yn-2-yl)carbamate
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Overview
Description
tert-Butyl N-(1-hydroxybut-3-yn-2-yl)carbamate: is a chemical compound that serves as a key intermediate in the synthesis of various biologically active molecules. It is particularly notable for its role in the synthesis of jaspine B, a natural product isolated from marine sponges that exhibits cytotoxic activity against several human carcinoma cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-hydroxybut-3-yn-2-yl)carbamate typically involves multiple steps starting from L-serine. The process includes esterification, Boc protection, acetonization, reduction, Corey-Fuchs reaction, and deprotection . The overall yield of this synthesis is approximately 41% .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1-hydroxybut-3-yn-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
tert-Butyl N-(1-hydroxybut-3-yn-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is involved in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting cancer cells.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-hydroxybut-3-yn-2-yl)carbamate involves its conversion to active metabolites that interact with specific molecular targets. In the case of jaspine B, the compound exhibits cytotoxic effects by inducing apoptosis in cancer cells. This process involves the activation of caspases and the disruption of mitochondrial function, leading to cell death .
Comparison with Similar Compounds
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
N-Boc-ethanolamine: Utilized in organic synthesis as a protecting group for amines.
tert-butyl ((1R,2R)-1-hydroxy-1-phenylhex-5-yn-2-yl)carbamate: Another carbamate derivative with potential biological activity.
Uniqueness: tert-Butyl N-(1-hydroxybut-3-yn-2-yl)carbamate is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of biologically active compounds. Its ability to undergo various chemical reactions and its role in the production of jaspine B highlight its importance in both research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-(1-hydroxybut-3-yn-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h1,7,11H,6H2,2-4H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPILXPLMVYREQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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